PROTAC IRAK4 degrader-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).
Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.
化学反应分析
Types of Reactions
PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.
Phosphorylation: IRAK4 is involved in phosphorylation reactions within the myddosome complex.
Common Reagents and Conditions
Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.
Phosphorylation: Involves kinases and ATP.
Major Products
The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .
科学研究应用
PROTAC IRAK4 degrader-7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of IRAK4 in immune signaling and inflammation.
Medicine: Potential therapeutic agent for treating cancers and autoimmune diseases.
Industry: Could be used in the development of new drugs targeting IRAK4 and related pathways.
作用机制
PROTAC IRAK4 degrader-7 works by recruiting IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation disrupts the signaling pathways mediated by IRAK4, including the nuclear factor-κB (NFκB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing inflammation and tumor growth .
相似化合物的比较
Similar Compounds
KT-474: Another PROTAC designed to degrade IRAK4, currently in clinical trials for autoimmune diseases.
PF-06650833: A small molecule inhibitor of IRAK4, used in the development of next-generation PROTACs.
Uniqueness
PROTAC IRAK4 degrader-7 is unique due to its high oral bioavailability and potent antitumor activity . Unlike traditional kinase inhibitors, it degrades the entire IRAK4 protein, providing a more comprehensive inhibition of its signaling pathways .
属性
CAS 编号 |
2432994-31-3 |
---|---|
分子式 |
C44H49F2N11O6 |
分子量 |
865.9 g/mol |
IUPAC 名称 |
N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |
InChI 键 |
NQGKNAVUMAHSQN-PKIOHZLWSA-N |
手性 SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
规范 SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。